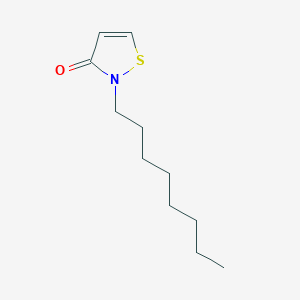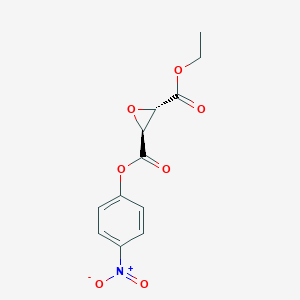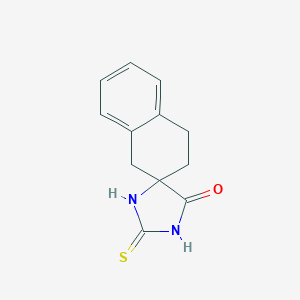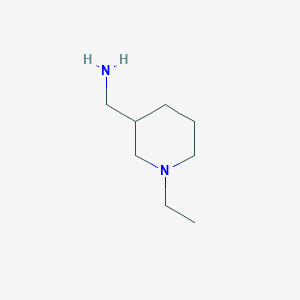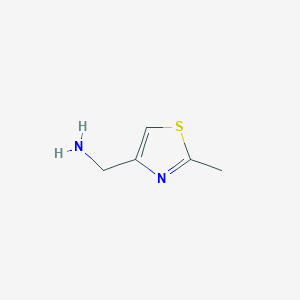
3,4-DI(Naphthalen-2-YL)-2,5-dihydrothiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of CP-100356 monohydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. The compound is then purified using techniques such as crystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
CP-100356 monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different quinazolinamine derivatives, while substitution reactions can introduce new functional groups into the molecule .
Applications De Recherche Scientifique
CP-100356 monohydrochloride is extensively used in scientific research, particularly in the fields of:
Chemistry: It serves as a model compound for studying the inhibition of MDR1 and other transport proteins.
Biology: The compound is used to investigate the transport mechanisms of various substrates across cell membranes.
Medicine: CP-100356 monohydrochloride is employed in research related to drug resistance in cancer therapy, as it can inhibit the efflux of chemotherapeutic agents from cancer cells.
Industry: The compound is used in the development of new pharmaceuticals and in the study of drug interactions
Mécanisme D'action
CP-100356 monohydrochloride exerts its effects by inhibiting the activity of MDR1 (P-Gp), a protein responsible for the efflux of various substrates from cells. This inhibition increases the intracellular concentration of these substrates, enhancing their therapeutic efficacy. The compound also inhibits the transport of prazosin in human breast cancer resistance protein (BCRP)-transfected cells, suggesting a dual inhibitory action .
Comparaison Avec Des Composés Similaires
Similar Compounds
CP-380736: Another inhibitor of MDR1 with similar properties.
Zosuquidar hydrochloride: A compound with a similar mechanism of action but different chemical structure.
APS-2-79 hydrochloride: A dual inhibitor of MDR1 and BCRP, similar to CP-100356 monohydrochloride
Uniqueness
CP-100356 monohydrochloride is unique due to its high specificity and potency in inhibiting MDR1 and BCRP. Its dual inhibitory action makes it a valuable tool in research related to drug resistance and transport mechanisms .
Propriétés
Numéro CAS |
100989-95-5 |
|---|---|
Formule moléculaire |
C24H18S |
Poids moléculaire |
338.5 g/mol |
Nom IUPAC |
3,4-dinaphthalen-2-yl-2,5-dihydrothiophene |
InChI |
InChI=1S/C24H18S/c1-3-7-19-13-21(11-9-17(19)5-1)23-15-25-16-24(23)22-12-10-18-6-2-4-8-20(18)14-22/h1-14H,15-16H2 |
Clé InChI |
OMKMBDQHQIXBSK-UHFFFAOYSA-N |
SMILES |
C1C(=C(CS1)C2=CC3=CC=CC=C3C=C2)C4=CC5=CC=CC=C5C=C4 |
SMILES canonique |
C1C(=C(CS1)C2=CC3=CC=CC=C3C=C2)C4=CC5=CC=CC=C5C=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-5-Acetyloxy-6-(3-acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methylhept-2-enoic acid](/img/structure/B20645.png)


![3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B20653.png)
